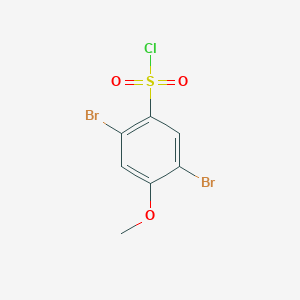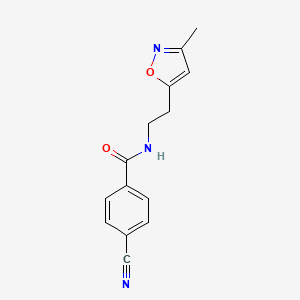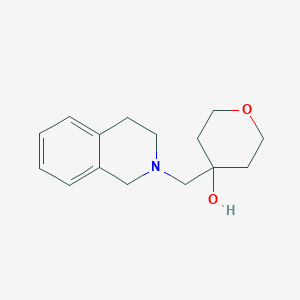![molecular formula C17H16FN3O B2646997 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide CAS No. 1798525-45-7](/img/structure/B2646997.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is a chemical compound that belongs to the class of 1H-Pyrrolo[2,3-b]pyridine derivatives . This class of compounds has been studied for their potential in various biological applications .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves complex chemical reactions. The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity. Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is complex and detailed analysis would require advanced techniques such as X-Ray crystal structure determination .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps. The reactions are influenced by the presence of various substituents at different positions on the pyrrolo[2,3-b]pyridine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which is similar to the structure of the compound , have been found to exhibit antimicrobial activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also been found to exhibit anti-inflammatory activity . This indicates that our compound could potentially be used in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activities . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antiviral drugs.
Antifungal Activity
Pyrrolopyrazine derivatives have demonstrated antifungal activities . This indicates that our compound could potentially be used in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have been found to exhibit antioxidant activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antioxidant agents.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activities . This indicates that our compound could potentially be used in the treatment of various types of tumors.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have demonstrated kinase inhibitory activities . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new kinase inhibitors.
Fibroblast Growth Factor Receptor Inhibitory Activity
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . This indicates that our compound could potentially be used in the development of new FGFR inhibitors, which could be beneficial for cancer therapy .
Zukünftige Richtungen
The future directions for the study of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” and related compounds could involve further exploration of their potential applications in various biological contexts. For example, these compounds could be further optimized and studied for their potential as therapeutic agents in various diseases .
Eigenschaften
IUPAC Name |
2-fluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-15-7-2-1-6-14(15)17(22)20-10-4-11-21-12-8-13-5-3-9-19-16(13)21/h1-3,5-9,12H,4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZBVJPIQFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)



![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)